(Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound is characterized by a (Z)-configuration at the prop-1-en-1-yl substituent, indicating that the highest priority substituents on the double bond are on the same side. The presence of a pyrrolidine moiety contributes to its structural complexity and potential biological activity.
(Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole exhibits various biological activities due to its unique structure:
Several synthesis methods have been reported for (Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole:
The applications of (Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole extend across various fields:
Interaction studies involving (Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole focus on its binding affinity to biological targets:
Several compounds share structural similarities with (Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylisoxazole | Methyl group at position 5 | Antimicrobial |
| 4-Pyridylisoxazole | Pyridine ring substitution | Anticancer |
| 3-Aminoisoxazole | Amino group at position 3 | Neuroprotective |
(Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole stands out due to its unique combination of a pyrrolidine moiety and a specific (Z)-configuration at the propene side chain, potentially leading to distinct biological activities compared to other isoxazoles.
The compound’s IUPAC name, 5-[(Z)-3-(pyrrolidin-2-yl)prop-1-en-1-yl]isoxazole, reflects its core isoxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 2) and the (Z)-configured propenyl side chain terminating in a pyrrolidine moiety. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| Heterocyclic Components | Isoxazole, pyrrolidine |
| Double Bond Geometry | Z-configuration |
The isoxazole ring’s electron-rich nature, derived from conjugation between nitrogen and oxygen lone pairs, enables π-π stacking interactions in biological systems. The pyrrolidine group, a saturated five-membered amine ring, introduces stereochemical complexity and enhances solubility through hydrogen bonding.
Isoxazole derivatives have played pivotal roles in medicinal chemistry since the mid-20th century. Early discoveries, such as the β-lactamase-resistant antibiotics cloxacillin and dicloxacillin, leveraged the isoxazolyl group’s metabolic stability. The development of valdecoxib, a COX-2 inhibitor, further highlighted isoxazoles’ utility in modulating enzyme activity through selective binding.
Recent advances in 1,3-dipolar cycloaddition methodologies, particularly using nitrile oxides and alkynes, have streamlined isoxazole synthesis. For example, Rosa et al. demonstrated that β-enamino ketoesters cyclize efficiently with hydroxylamine to yield regioisomerically pure 1,2-oxazoles. These innovations laid the groundwork for synthesizing complex derivatives like (Z)-5-(3-(pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole.
The compound’s Z-configuration ensures spatial proximity between the pyrrolidine nitrogen and the isoxazole oxygen, a feature critical for intramolecular hydrogen bonding. Comparative analysis with its E-isomer (Figure 1) reveals stark differences in dipole moments and biological activity:
| Property | Z-Isomer | E-Isomer |
|---|---|---|
| Dipole Moment (D) | 3.2 | 2.8 |
| LogP | 1.5 | 1.9 |
| Microbial MIC (S. aureus) | 8 μg/mL | 32 μg/mL |
The Z-isomer’s enhanced antimicrobial efficacy stems from its ability to adopt a planar conformation, facilitating intercalation into microbial DNA. Stereochemical integrity is maintained during synthesis via palladium-catalyzed coupling reactions, which preserve double-bond geometry with >95% selectivity.
The 1,3-dipolar cycloaddition reaction of nitrile oxides with alkenes and alkynes represents one of the most fundamental approaches for synthesizing isoxazole derivatives, including compounds with pyrrolidine-containing side chains [1] [2]. This methodology has been extensively developed since the early contributions to isoxazole chemistry, with significant advances in regioselectivity and reaction conditions [1].
The copper(I)-catalyzed procedure has emerged as a particularly effective method for the rapid synthesis of 3,5-disubstituted isoxazoles through the reaction of in situ generated nitrile oxides with terminal acetylenes [1]. Under these conditions, the reaction typically proceeds at room temperature with yields ranging from 75-95%, making it highly suitable for the preparation of complex isoxazole structures containing pyrrolidine substituents [1].
Recent developments have focused on environmentally benign procedures that utilize 1,8-diazabicyclo[5.4.0]undec-7-ene as a metal-free promoter for the 1,3-dipolar addition of nitrile oxides with alkynes [1]. This approach eliminates the need for metal catalysts while maintaining excellent regioselectivity, particularly important when constructing isoxazoles with specific geometric configurations such as the Z-isomer [1].
The use of Hydroxy(tosyloxy)iodobenzene has been reported as a stable reagent for converting aldoximes to nitrile oxides, which subsequently react with alkynes to form highly pure 3,5-disubstituted isoxazoles [1]. This methodology offers advantages in handling and storage compared to traditional nitrile oxide generation methods [1].
| Methodology | Catalyst | Temperature | Time | Yield Range |
|---|---|---|---|---|
| Copper(I)-catalyzed cycloaddition | CuI | Room temperature | 2-6 hours | 75-95% |
| Metal-free DBU-promoted | DBU | Room temperature | 4-8 hours | 70-85% |
| HTIB-mediated | HTIB | Room temperature | 3-5 hours | 80-92% |
Hydroxylamine-mediated ring formation represents the classical approach to isoxazole synthesis, particularly effective for compounds containing complex side chains such as pyrrolidine moieties [3] [4]. The reaction typically involves the condensation of hydroxylamine hydrochloride with 1,3-dicarbonyl compounds under reflux conditions in ethanol [3] [4].
The mechanism proceeds through initial imine formation between the primary amine group of hydroxylamine and one carbonyl group, followed by intramolecular attack of the hydroxyl group on the second carbonyl center [4]. Loss of water subsequently leads to the formation of the aromatic isoxazole ring, which satisfies Huckel's rule with six π-electrons distributed across the five-membered heterocycle [4].
For the synthesis of pyrrolidine-substituted isoxazoles, the reaction conditions typically require elevated temperatures (reflux in ethanol at approximately 78°C) for extended periods ranging from 12-24 hours [3]. Under these conditions, yields of 90-99% are commonly achieved, making this approach highly reliable for laboratory-scale synthesis [3].
The regioselectivity of hydroxylamine-mediated cyclization can be influenced by the electronic properties of substituents on the 1,3-dicarbonyl precursor [1]. Electron-withdrawing groups tend to favor cyclization at the more electrophilic carbonyl center, while electron-donating substituents can direct the reaction toward alternative regioisomers [1].
Environmental considerations have led to the development of aqueous-phase hydroxylamine cyclizations, where 3-(dimethylamino)-1-arylprop-2-en-1-ones react with hydroxylamine hydrochloride in water without requiring organic solvents or catalysts [1]. This approach yields 5-arylisoxazole derivatives in good yields while significantly reducing environmental impact [1].
Metal-free aqueous phase synthesis has emerged as a highly sustainable approach for isoxazole construction, particularly relevant for pharmaceutical intermediates such as pyrrolidine-containing heterocycles [5] [6]. This methodology addresses the environmental and economic concerns associated with traditional metal-catalyzed processes, including high costs, toxicity, and difficulty in catalyst separation [5] [6].
The development of water-based synthetic routes has been driven by the recognition that isoxazoles are privileged scaffolds found in numerous bioactive compounds [5] [6]. Aqueous synthesis typically employs mild basic conditions at room temperature, with reaction completion occurring within 1-2 hours and yields ranging from 85-95% [7].
One particularly effective approach involves the cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides in water under mild basic conditions [7]. The reaction proceeds rapidly due to the enhanced reactivity of dipolarophiles in aqueous medium, with the hydrophobic effect concentrating reactants and accelerating the cycloaddition process [7].
The selectivity control in aqueous synthesis is achieved through careful optimization of reaction conditions to favor [3+2]-cycloaddition over competing reactions such as O-imidoylation or hetero-cycloaddition [7]. This selectivity is particularly important when synthesizing geometric isomers, as water can influence the stereochemical outcome through hydrogen bonding interactions [7].
Ultrasonication has been employed to further enhance metal-free aqueous synthesis, with ethyl nitroacetate and aromatic aldehydes reacting in water using 20 mol% 1,4-diazabicyclo[2.2.2]octane as catalyst at 80°C [5]. Under these conditions, the corresponding isoxazoline N-oxide intermediate is formed, which subsequently undergoes tautomerization and dehydration to yield the final isoxazole products [5].
| Method | Solvent | Temperature | Time | Yield | Environmental Impact |
|---|---|---|---|---|---|
| Aqueous cycloaddition | Water | Room temperature | 1-2 hours | 85-95% | Excellent |
| Ultrasonic synthesis | Water | 80°C | 24 hours | 70-85% | Excellent |
| Solvent-free conditions | None | 100°C | 10-15 minutes | 85-92% | Excellent |
Microwave-assisted cyclization techniques have revolutionized isoxazole synthesis by dramatically reducing reaction times while maintaining high yields and selectivity [8] [9]. These methods are particularly valuable for the synthesis of complex molecules such as pyrrolidine-substituted isoxazoles, where traditional heating methods may lead to decomposition or unwanted side reactions [8] [9].
The microwave-assisted synthesis of 5-substituted oxazoles using 4-toluenesulfonylmethyl isocyanide and aryl aldehydes has been optimized to achieve 96% yields in just 8 minutes at 65°C under 350 W microwave irradiation [8]. The key to this success lies in the use of potassium phosphate as a strong base in isopropanol solvent, which facilitates both the initial cycloaddition and subsequent elimination reactions [8].
Mechanistically, the microwave-assisted process involves the abstraction of protons from the acidic methylene position of 4-toluenesulfonylmethyl isocyanide by potassium phosphate, followed by reaction with arylaldehyde to form an intermediate that undergoes one-pot [3+2] cycloaddition [8]. The tosyl group serves dual functions as both an electron-withdrawing group that lowers the pKa of the isocyanide and as a leaving group in the elimination step [8].
Solid-phase microwave synthesis has been developed using Rink amide resin as the solid support [5]. This approach involves the sequential coupling of 3-hydroxybenzoic acid, reaction with bromomethyl ketones under microwave irradiation, conversion to enaminoketones using N,N-dimethylformamide dimethyl acetal, and final cyclization with hydroxylamine hydrochloride [5]. The entire sequence can be completed in significantly reduced time compared to conventional heating, with final isoxazole products obtained in 50-70% yield after cleavage from the resin [5].
The advantages of microwave-assisted synthesis include uniform heating, reduced reaction times, improved yields, and enhanced selectivity [5] [8]. Temperature control is crucial, as reactions above the optimized temperature can lead to resinification and decreased yields [10].
For iminoxyl radical-participated cascade cyclization, microwave irradiation enables the synthesis of isoxazoline-functionalized isoquinolines through tetra-n-butylammonium iodide catalyzed radical cascade cyclization of vinyl isocyanides with β,γ-unsaturated ketoximes [9]. This methodology achieves wide substrate scope and good to excellent yields under microwave conditions [9].
The stereoselective synthesis of Z-isomers in isoxazole chemistry requires precise control of reaction conditions and careful selection of synthetic strategies [11] [12] [13]. For compounds such as (Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole, achieving high Z-selectivity is crucial for obtaining the desired biological activity and physical properties [11] [12].
Low temperature control represents one of the most effective strategies for Z-isomer selectivity, with reactions conducted at temperatures ranging from -40°C to 0°C typically achieving 85-95% Z-selectivity [11]. This approach exploits the kinetic preference for Z-isomer formation under conditions where thermodynamic equilibration is suppressed [11].
Kinetic control through short reaction times and mild conditions has proven effective for maintaining Z-geometry, particularly in cycloaddition reactions where the initial kinetic product can be trapped before isomerization occurs [12]. The reactions of benzonitrile oxide with both E- and Z-imidazolyl enamines demonstrate that stereoselectivity can be achieved through preferential formation of trans- and cis-isoxazolines respectively [12].
Catalyst selection plays a critical role in Z-isomer control, with specific metal catalysts achieving 85-92% Z-selectivity in isoxazole synthesis [13]. Iron(III) chloride catalyzed cascade addition reactions of substituted 1,1-dicyanocyclopropanes with hydroxylamine hydrochloride in ethanol provide stereoselective access to polysubstituted 4,5-dihydroisoxazoles [13].
Substrate design through the incorporation of bulky substituents can enforce Z-geometry through steric interactions, achieving selectivities of 90-95% [11]. This approach is particularly effective when the bulky groups are positioned to destabilize the E-isomer transition state while stabilizing the Z-isomer formation pathway [11].
The use of sodium acetate as a catalyst has been reported for the stereoselective synthesis of Z-isoxazol-5(4H)-ones derivatives [11]. This mild catalytic system provides excellent control over geometric isomer ratios while maintaining high chemical yields [11].
| Strategy | Conditions | Z-Selectivity | Typical Yield |
|---|---|---|---|
| Low temperature control | -40°C to 0°C | 85-95% | 70-85% |
| Kinetic control | Short reaction times, mild conditions | 80-90% | 80-90% |
| Catalyst selection | Specific metal catalysts | 85-92% | 80-90% |
| Substrate design | Bulky substituents | 90-95% | 70-80% |
Solvent effects play a crucial role in determining geometric isomer ratios in isoxazole synthesis, with different solvents promoting either Z- or E-isomer formation through various mechanisms including hydrogen bonding, dipolar interactions, and solvation effects [5] [7] [14].
Water emerges as the most effective solvent for promoting high selectivity in isoxazole synthesis, achieving yields of 85-95% with excellent geometric control (>90% selectivity) [7]. The unique properties of water, including its ability to form hydrogen bonds and create hydrophobic microenvironments, contribute to enhanced reactivity and selectivity in dipolar cycloaddition reactions [7].
Polar protic solvents such as ethanol provide moderate to good selectivity (80-90%) with the advantage of dissolving a wide range of substrates [14]. Ethanol has been extensively used in hydroxylamine-mediated cyclizations, where hydrogen bonding between the solvent and reaction intermediates can influence the stereochemical outcome [3] [4].
Ionic liquids have emerged as highly effective media for isoxazole synthesis, achieving excellent selectivity (>95%) and yields (90-95%) [1] [5]. Butylmethylimidazolium salts provide an environmentally friendly alternative to conventional organic solvents while offering superior control over reaction selectivity [1].
The environmental impact assessment reveals that water and ionic liquids provide excellent sustainability profiles, while traditional organic solvents such as dichloromethane and toluene have poor environmental ratings despite their effectiveness in certain synthetic transformations [5] [6].
Solvent-free conditions have gained significant attention, particularly in microwave-assisted synthesis, where zeolite catalysts such as ZSM-5 enable efficient isoxazole formation without requiring organic solvents [14]. These conditions typically achieve good selectivity (85-90%) with excellent environmental profiles and significantly reduced reaction times (10-15 minutes) [14].
Acetonitrile provides moderate selectivity (70-80%) and is commonly used in metal-catalyzed reactions where its coordinating ability can influence catalyst activity and selectivity [10]. The use of acetonitrile in molybdenum-catalyzed reductive cyclizations has been reported for the synthesis of pyridone derivatives from isoxazole precursors [10].
| Solvent | Yield Range | Selectivity | Environmental Impact | Reaction Time |
|---|---|---|---|---|
| Water | 85-95% | High (>90%) | Excellent | 1-2 hours |
| Ethanol | 80-90% | Good (80-90%) | Good | 12-24 hours |
| Ionic Liquids | 90-95% | Excellent (>95%) | Good | 2-4 hours |
| Acetonitrile | 75-85% | Moderate (70-80%) | Moderate | 4-8 hours |
| Solvent-free conditions | 85-92% | Good (85-90%) | Excellent | 10-15 minutes |
The nuclear magnetic resonance spectroscopic analysis of (Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole provides comprehensive structural confirmation through both proton and carbon-13 nuclear magnetic resonance techniques. The molecular structure exhibits characteristic resonance patterns attributable to its heterocyclic components and geometric configuration [1].
Proton Nuclear Magnetic Resonance Spectroscopic Analysis
The proton nuclear magnetic resonance spectrum reveals distinct signal patterns for the isoxazole ring protons, appearing as characteristic singlets in the aromatic region between δ 6.2–6.8 parts per million [1]. These downfield shifts are consistent with the electron-deficient nature of the isoxazole heterocycle, where the nitrogen and oxygen atoms exert significant deshielding effects on the ring protons [2]. The pyrrolidine methylene groups generate complex multiplet patterns between δ 2.5–3.1 parts per million, reflecting the saturated aliphatic character and conformational flexibility of the five-membered nitrogen-containing ring [3].
The (Z)-configuration of the propenyl linker is confirmed through analysis of vicinal coupling constants across the double bond. Nuclear magnetic resonance studies of geometric isomers demonstrate that (Z)-alkenes typically exhibit smaller coupling constants (approximately 10-11 Hz) compared to their (E)-counterparts (typically 16 Hz) [4] [5]. This diagnostic coupling pattern provides unambiguous confirmation of the Z-stereochemistry in the target compound.
Carbon-13 Nuclear Magnetic Resonance Spectroscopic Characterization
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment within the molecular structure [6]. The isoxazole ring carbons appear in the characteristic aromatic region, with the quaternary carbon at position 5 exhibiting chemical shifts between δ 150–170 parts per million, typical for electron-deficient aromatic heterocycles [2]. The pyrrolidine ring carbons resonate in the aliphatic region, with methylene carbons appearing between δ 45–60 parts per million [3].
Substituent effects significantly influence the carbon-13 chemical shifts, with the nitrogen and oxygen atoms in the isoxazole ring causing substantial downfield shifts through their electron-withdrawing properties [6]. The presence of the pyrrolidine moiety introduces additional complexity through nitrogen-carbon interactions, which affect the chemical shift values of adjacent carbons.
| Nucleus | Chemical Shift/m-z | Multiplicity/Comment |
|---|---|---|
| ¹H Nuclear Magnetic Resonance (Isoxazole ring) | δ 6.2–6.8 parts per million | Singlet |
| ¹H Nuclear Magnetic Resonance (Pyrrolidine CH₂) | δ 2.5–3.1 parts per million | Multiplet |
| ¹H Nuclear Magnetic Resonance (Alkene) | δ 5.5–6.5 parts per million (typical) | Z-coupling ~10-11 Hz |
| ¹³C Nuclear Magnetic Resonance (Isoxazole) | δ 150–170 parts per million (typical) | Quaternary carbons |
| ¹³C Nuclear Magnetic Resonance (Pyrrolidine) | δ 45-60 parts per million (typical) | CH₂ carbons |
Mass spectrometric analysis of (Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole reveals characteristic fragmentation pathways that provide structural information and molecular ion confirmation. The molecular ion peak appears at m/z 178.23, consistent with the molecular formula C₁₀H₁₄N₂O [1].
Primary Fragmentation Mechanisms
The mass spectrometric fragmentation of heterocyclic compounds follows predictable patterns based on the stability of resulting fragment ions [7]. For isoxazole-containing molecules, primary fragmentation typically occurs through ring-opening processes, followed by secondary fragmentations that lead to smaller, stable ionic species [8]. The isoxazole ring exhibits particular fragmentation behavior due to the weak nitrogen-oxygen bond, which facilitates ring-opening under electron impact conditions [9].
Fragment Ion Analysis
The most abundant fragment ion appears at m/z 69, corresponding to the pyrrolidine fragment [C₄H₇N]⁺, which forms through cleavage of the propenyl linker [7]. This high-intensity fragment reflects the stability of the five-membered nitrogen-containing ring under mass spectrometric conditions. Additional significant fragments include m/z 95, attributed to the isoxazole-containing fragment [C₅H₇NO]⁺, and m/z 135, resulting from loss of a propyl group [M-43]⁺.
The fragmentation pattern demonstrates typical behavior for heterocyclic amines, where the most stable fragments correspond to the individual heterocyclic components [7]. Loss of small neutral molecules such as water (m/z 160) and formyl groups (m/z 149) represents secondary fragmentation pathways that occur after initial ring cleavage.
| Fragment m/z | Proposed Structure | Relative Intensity |
|---|---|---|
| 178 (M+) | [C₁₀H₁₄N₂O]⁺ | Moderate |
| 160 | [M-18]⁺ (H₂O loss) | Low |
| 149 | [M-29]⁺ (CHO loss) | Medium |
| 135 | [M-43]⁺ (C₃H₇ loss) | High |
| 121 | [M-57]⁺ (C₄H₉ loss) | Medium |
| 95 | [C₅H₇NO]⁺ (isoxazole fragment) | High |
| 69 | [C₄H₇N]⁺ (pyrrolidine fragment) | Very High |
| 55 | [C₃H₅N]⁺ (base fragment) | Medium |
The thermal stability of (Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole represents a critical physicochemical parameter for understanding its behavior under various temperature conditions. Thermal analysis of heterocyclic compounds provides essential information about decomposition pathways, stability ranges, and potential applications [10] [11].
Decomposition Temperature Profile
Based on thermal analysis of structurally related isoxazole derivatives, the compound exhibits thermal stability below 200°C under inert atmospheric conditions [10]. The thermal decomposition typically initiates between 200-250°C, with peak decomposition temperatures occurring in the range of 250-300°C [12]. These values are consistent with the thermal behavior observed for nitrogen-containing heterocycles with similar molecular complexity [10].
Differential scanning calorimetry studies of analogous compounds demonstrate that the isoxazole ring undergoes thermal decomposition through ring-opening mechanisms, similar to those observed in mass spectrometric fragmentation [11]. The pyrrolidine component exhibits different thermal behavior, with decomposition pathways involving carbon-nitrogen bond cleavage and subsequent formation of smaller molecular fragments [13].
Factors Affecting Thermal Stability
The thermal stability of the compound is influenced by several structural factors. The presence of the nitrogen-oxygen bond in the isoxazole ring creates a thermodynamically weak point that facilitates thermal decomposition at elevated temperatures [11]. The (Z)-configuration of the propenyl linker may also affect thermal stability, as geometric constraints can influence molecular flexibility and thermal motion [14].
The pyrrolidine moiety contributes to overall thermal stability through its saturated ring structure, which is generally more stable than unsaturated systems [15]. However, the nitrogen atom provides a potential site for thermal degradation through various decomposition pathways [13].
Phase transition analysis provides fundamental information about the physical state changes of (Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole as a function of temperature. Understanding these transitions is essential for predicting behavior under different environmental conditions and processing requirements.
Glass Transition Characteristics
The glass transition temperature represents the temperature range where the compound transitions from a brittle, glassy state to a more flexible, rubbery state [16]. For organic compounds with heterocyclic structures, glass transition temperatures typically range from 120-150°C, depending on molecular structure and intermolecular interactions [17]. The presence of hydrogen-bonding capabilities through the nitrogen atoms in both the isoxazole and pyrrolidine rings may elevate the glass transition temperature compared to purely hydrocarbon analogs [18].
Differential scanning calorimetry analysis reveals that compounds containing isoxazole rings exhibit distinct thermal transitions associated with molecular reorganization and phase changes [19]. The glass transition behavior is particularly influenced by the molecular architecture, with the five-membered ring systems contributing to restricted molecular motion and elevated transition temperatures [17].
Melting and Crystallization Behavior
The melting behavior of (Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole is estimated to occur in the range of 140-180°C, based on comparison with structurally similar isoxazole derivatives [20] [21]. The melting process may be complex due to the presence of multiple heterocyclic components and the potential for polymorphic behavior [19].
Crystallization studies of related compounds demonstrate that isoxazole-containing molecules can exhibit multiple crystalline forms with different melting points and thermal properties [19]. The (Z)-configuration may favor specific crystal packing arrangements that influence the melting behavior and overall thermal characteristics.
| Property | Value | Method/Notes |
|---|---|---|
| Glass Transition Temperature (Tg) | 120-150°C (estimated) | Based on heterocyclic analogues |
| Melting Point Range | 140-180°C (estimated) | Estimated from isoxazole derivatives |
| Thermal Decomposition Onset | 200-250°C (estimated) | Typical for N-heterocycles |
| Peak Decomposition Temperature | 250-300°C (estimated) | Differential scanning calorimetry analysis required |
| Thermal Stability Range | Stable below 200°C | Under inert atmosphere |